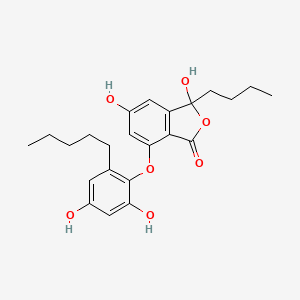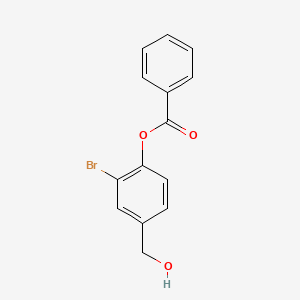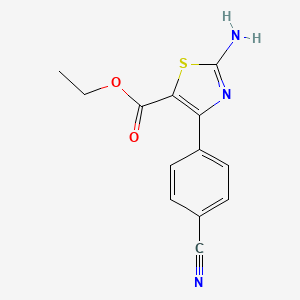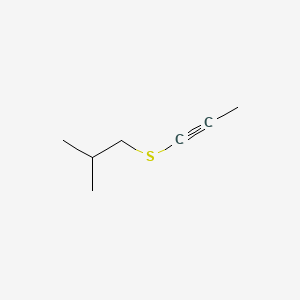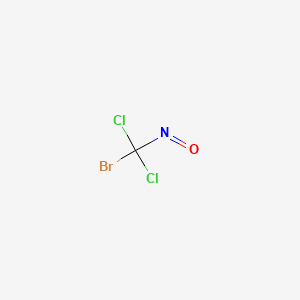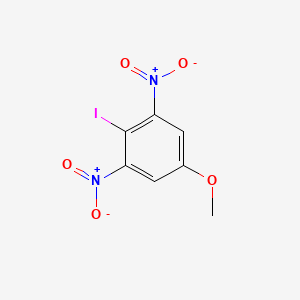
2-Iodo-5-methoxy-1,3-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5-methoxy-1,3-dinitrobenzene is an aromatic compound characterized by the presence of iodine, methoxy, and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methoxy-1,3-dinitrobenzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of methoxybenzene to introduce nitro groups at the desired positions. This is followed by the iodination of the nitro-substituted benzene ring. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and iodine with a suitable oxidizing agent for iodination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methoxy-1,3-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid for nitro group reduction.
Oxidation: Potassium permanganate for methoxy group oxidation.
Coupling: Palladium catalysts for Suzuki coupling.
Major Products:
Reduction: 2-Iodo-5-methoxy-1,3-diaminobenzene.
Oxidation: 2-Iodo-5-carboxy-1,3-dinitrobenzene.
Coupling: Biaryl derivatives.
Scientific Research Applications
2-Iodo-5-methoxy-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, stains, and indicators.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methoxy-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparison with Similar Compounds
1-Iodo-3,5-dinitrobenzene: Similar structure but lacks the methoxy group.
2-Iodo-1,3,5-trinitrobenzene: Contains an additional nitro group compared to 2-Iodo-5-methoxy-1,3-dinitrobenzene.
Uniqueness: The methoxy group can influence the electronic properties of the benzene ring, making it more reactive towards electrophilic substitution .
Properties
CAS No. |
89677-78-1 |
|---|---|
Molecular Formula |
C7H5IN2O5 |
Molecular Weight |
324.03 g/mol |
IUPAC Name |
2-iodo-5-methoxy-1,3-dinitrobenzene |
InChI |
InChI=1S/C7H5IN2O5/c1-15-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3 |
InChI Key |
PKBGJAOYYBZPBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


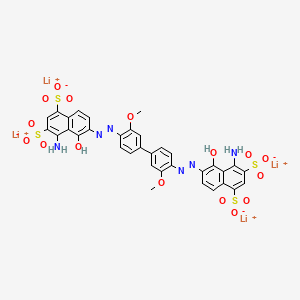
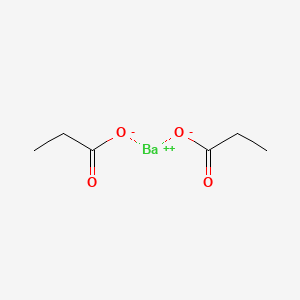
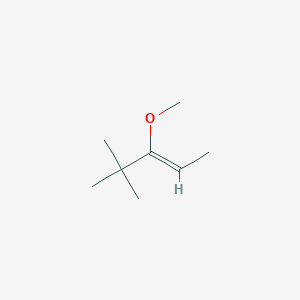
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
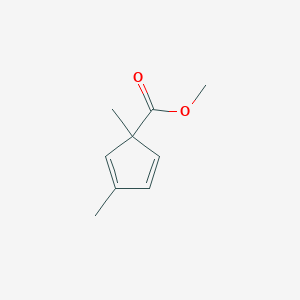
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)

